(1-ethyl-1H-imidazol-4-yl)methanamine
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Overview
Description
(1-ethyl-1H-imidazol-4-yl)methanamine is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound features an ethyl group attached to the nitrogen at position 1 and a methanamine group at position 4 of the imidazole ring. It is known for its versatility and utility in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-imidazol-4-yl)methanamine typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method is the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the condensation of aldehydes with amines under basic conditions to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts, such as nickel or other transition metals, is common to facilitate the cyclization process. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-imidazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the imidazole ring to other heterocyclic structures.
Substitution: The methanamine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
(1-ethyl-1H-imidazol-4-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-ethyl-1H-imidazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(1-methyl-1H-imidazol-4-yl)methanamine: Similar structure but with a methyl group instead of an ethyl group.
(1-ethyl-1H-imidazol-2-yl)methanamine: Similar structure but with the methanamine group at position 2 instead of position 4.
Uniqueness
(1-ethyl-1H-imidazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the methanamine group at position 4 allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(1-ethylimidazol-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-2-9-4-6(3-7)8-5-9/h4-5H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCATUYBSDRAKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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